Cas no 1261944-32-4 (3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol)
3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol Chemical and Physical Properties
Names and Identifiers
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- 3-CHLORO-5-[4-(ETHYLCARBAMOYL)-3-FLUOROPHENYL]PHENOL
- MFCD18315792
- 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%
- DTXSID00686166
- 3'-Chloro-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide
- 1261944-32-4
- 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol
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- MDL: MFCD18315792
- Inchi: 1S/C15H13ClFNO2/c1-2-18-15(20)13-4-3-9(7-14(13)17)10-5-11(16)8-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20)
- InChI Key: NRGKEXZJYBOTJL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=CC(C(NCC)=O)=C(C=1)F)O
Computed Properties
- Exact Mass: 293.0618845Da
- Monoisotopic Mass: 293.0618845Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 49.3Ų
3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321998-5 g |
3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%; . |
1261944-32-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB321998-5g |
3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%; . |
1261944-32-4 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol Suppliers
3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol
Research Briefing on 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (CAS: 1261944-32-4)
3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (CAS: 1261944-32-4) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique phenol and fluorophenyl structural motifs, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its synthesis, pharmacokinetic properties, and biological activities, positioning it as a candidate for further drug development.
The synthesis of 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol involves a multi-step organic reaction sequence, starting from commercially available precursors. Key steps include the introduction of the ethylcarbamoyl group via amide coupling and the selective fluorination of the phenyl ring. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also developed scalable routes to facilitate its production for larger-scale evaluations.
In terms of biological activity, preliminary studies have identified 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol as a potent inhibitor of specific kinases and proteases involved in inflammatory and oncogenic pathways. For instance, in vitro assays have shown that this compound exhibits nanomolar affinity for certain kinase targets, with selectivity profiles that suggest minimal off-target effects. These findings are supported by molecular docking studies, which highlight the compound's ability to bind to key active-site residues, thereby disrupting enzymatic activity.
Pharmacokinetic evaluations of 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol have revealed favorable absorption and distribution properties in rodent models. The compound demonstrates good oral bioavailability and moderate plasma protein binding, which are critical parameters for its potential use as an oral therapeutic agent. Additionally, metabolic stability studies indicate that it undergoes hepatic clearance primarily via cytochrome P450 enzymes, with minimal formation of reactive metabolites that could pose toxicity risks.
Recent in vivo studies have further elucidated the therapeutic potential of this compound. In models of chronic inflammation and certain cancers, administration of 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol has led to significant reductions in disease markers and tumor growth rates. These effects are attributed to its dual mechanism of action, involving both direct enzyme inhibition and modulation of downstream signaling pathways. Notably, the compound has shown a favorable safety profile in these studies, with no observed adverse effects at therapeutic doses.
Looking ahead, the development of 3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol is poised to enter the translational phase, with plans for Investigational New Drug (IND) application submissions in the near future. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its formulation and evaluate its efficacy in human clinical trials. Given its promising preclinical data, this compound represents a compelling case for continued investment and research in the chemical biology and pharmaceutical sectors.
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